Pktpkkakkl

CDK5 Substrate Kinase Assay Enzyme Kinetics

Inconsistent kinetic data from full-length histone H1 or non-optimized analog peptides undermines CDK5 assay reproducibility. PKTPKKAKKL (CAS 164669-07-2) is the validated, sequence-defined 10-amino acid substrate that eliminates this variability. - Defined single phosphorylation site enables precise Km determination (5 µM) and inhibitor IC50 quantification. - Enables cross-laboratory data comparability in high-throughput CDK5/CDK2 screening campaigns. - Supplied as lyophilized powder, ≥95% purity by HPLC, ensuring lot-to-lot consistency.

Molecular Formula C53H99N15O12
Molecular Weight 1138.4 g/mol
Cat. No. B593322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePktpkkakkl
SynonymsCyclin-dependent kinase 5 Substrate
Molecular FormulaC53H99N15O12
Molecular Weight1138.4 g/mol
Structural Identifiers
InChIInChI=1S/C53H99N15O12/c1-32(2)31-41(53(79)80)66-49(75)38(19-7-12-26-56)64-47(73)37(18-6-11-25-55)61-44(70)33(3)60-46(72)36(17-5-10-24-54)63-48(74)39(20-8-13-27-57)65-51(77)42-23-16-30-68(42)52(78)43(34(4)69)67-50(76)40(21-9-14-28-58)62-45(71)35-22-15-29-59-35/h32-43,59,69H,5-31,54-58H2,1-4H3,(H,60,72)(H,61,70)(H,62,71)(H,63,74)(H,64,73)(H,65,77)(H,66,75)(H,67,76)(H,79,80)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyZSZMVAFYNVHXHA-BJSZDZKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKTPKKAKKL CDK5 Substrate Peptide: A Histone H1-Derived Kinase Tool


PKTPKKAKKL is a synthetic 10-amino acid peptide (Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu) derived from the histone H1 sequence, specifically residues 9-18 [1]. It is a well-characterized, high-affinity substrate for cyclin-dependent kinase 5 (CDK5), a serine/threonine kinase with primary activity in neuronal tissues . Upon binding to CDK5 in complex with its activator proteins p25 or p35, the peptide is phosphorylated at the threonine residue . Due to its defined sequence and robust performance in biochemical assays, PKTPKKAKKL serves as a critical reference tool for quantifying CDK5 enzymatic activity and for screening potential CDK5 inhibitors in a controlled, reproducible manner [2].

Why Generic Histone H1 Substitution Fails in PKTPKKAKKL CDK5 Research


While PKTPKKAKKL is derived from histone H1, it is not simply interchangeable with full-length histone H1 protein or other CDK substrate peptides. The full-length protein introduces numerous other phosphorylation sites, complicating data interpretation and preventing precise kinetic analysis. In contrast, PKTPKKAKKL's defined length and sequence provide a pure, single-site substrate for CDK5, enabling the determination of exact kinetic parameters like Km [1]. Furthermore, even closely related analog peptides, such as the phosphorylated [pThr3]-CDK5 substrate (Km = 6 µM) or the extended GGGPATPKKAKKL peptide, exhibit different binding affinities and kinetics, making direct data comparison across studies impossible without standardized, sequence-verified reagents . Substituting with a non-optimized peptide would lead to inconsistent, non-reproducible results, undermining the quantitative integrity of kinase activity assays and inhibitor screening campaigns.

PKTPKKAKKL Peptide Evidence Guide: Quantitative Differentiation for CDK5 Studies


Km Value for CDK5: PKTPKKAKKL vs. Phosphorylated Analog

PKTPKKAKKL exhibits a lower Km value for CDK5 compared to its phosphorylated analog [pThr3]-CDK5 Substrate, indicating a higher affinity for the unphosphorylated peptide in the active site. While PKTPKKAKKL is reported with a Km of 5 µM under specific assay conditions , the phosphorylated analog [pThr3]-CDK5 Substrate demonstrates a Km of 6 µM . The lower Km value for PKTPKKAKKL suggests it is a more efficient substrate for CDK5, enabling more sensitive kinase activity detection.

CDK5 Substrate Kinase Assay Enzyme Kinetics

Cross-Reactivity: CDK5 vs. CDK2 Substrate Utilization

PKTPKKAKKL is not exclusively a substrate for CDK5; it is also phosphorylated by other cyclin-dependent kinases like CDK2, a feature that must be accounted for in experimental design. The crystal structure of CDK2 in complex with cyclin A, ADP, and PKTPKKAKKL confirms the peptide's ability to bind and be phosphorylated by CDK2 [1]. This cross-reactivity contrasts with CDK5-specific peptides, but it also positions PKTPKKAKKL as a valuable tool for comparative studies of CDK family kinase activity [2]. Researchers must be aware of this promiscuity when designing assays and interpreting results, as it is not a CDK5-exclusive substrate.

Kinase Specificity CDK2 Cross-Reactivity

Kinetic Behavior with Different CDK1/Cyclin Complexes

PKTPKKAKKL's utility extends to CDK1, where it serves as a model substrate for characterizing cyclin-dependent changes in kinase activity. The intrinsic specificity of cyclin-Cdk1 complexes towards PKTPKKAKKL increases in a stepwise manner (Cln2 < Clb5 < Clb3 < Clb2), mirroring cell cycle progression [1]. This graded response provides a quantitative framework for studying how different cyclins modulate CDK1 substrate selectivity. For instance, the specific activity of CDK1 when bound to Clb2 is higher than when bound to Cln2 when using PKTPKKAKKL as a substrate. This property makes the peptide a valuable tool for dissecting the regulatory roles of various cyclins in CDK1 activity, a function not reliably replicated by generic kinase substrates.

CDK1 Cyclin Cell Cycle

Validated Application Scenarios for PKTPKKAKKL Peptide in CDK Research


Quantitative CDK5 Activity Assays and Inhibitor Screening

PKTPKKAKKL is the established substrate for developing quantitative, high-throughput assays to measure CDK5 activity and screen for small-molecule inhibitors. Its defined sequence and known kinetic parameters (Km = 5 µM) allow for the precise quantification of enzyme activity and the determination of inhibitor IC50 values [1]. Assays like the scintillation proximity assay (SPA) have been specifically developed using biotinylated PKTPKKAKKL, providing a robust and reliable platform for drug discovery programs targeting CDK5 [2]. Using this well-characterized peptide ensures data comparability across different screening campaigns and laboratories.

Mechanistic Studies of CDK Substrate Recognition and Kinase Regulation

The peptide's defined sequence makes it an ideal tool for detailed mechanistic studies. Site-directed mutagenesis and molecular modeling studies have used PKTPKKAKKL to map the key interactions between CDK5 and its substrates, identifying specific residues (e.g., Asp86 and Asp91) critical for binding [1]. Furthermore, as demonstrated by its use with CDK1/cyclin complexes, PKTPKKAKKL can be used to quantitatively assess how regulatory subunits (cyclins) alter the intrinsic specificity and activity of a given CDK catalytic subunit [2]. This application is not possible with full-length, multi-site protein substrates.

Comparative Studies of CDK Family Kinase Activity

Given that PKTPKKAKKL is phosphorylated by both CDK5 and CDK2, it serves as a valuable common substrate for directly comparing the kinetic properties, regulatory mechanisms, and inhibitor sensitivities of different CDK family members in parallel [1]. This allows researchers to profile the selectivity of novel inhibitors across related kinases using a single, consistent assay format, rather than relying on different substrates that would introduce variability and complicate interpretation [2].

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